molecular formula C12H18Cl4N4 B3158661 [1,1'-Biphenyl]-2,2',4,4'-tetraamine tetrahydrochloride CAS No. 859930-62-4

[1,1'-Biphenyl]-2,2',4,4'-tetraamine tetrahydrochloride

Cat. No.: B3158661
CAS No.: 859930-62-4
M. Wt: 360.1 g/mol
InChI Key: UTRQFVMAQWSLMB-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-2,2',4,4'-tetraamine tetrahydrochloride is a biphenyl derivative with four amine groups positioned at the 2, 2', 4, and 4' carbon atoms, stabilized as a tetrahydrochloride salt. The hydrochloride salt form enhances aqueous solubility compared to the free amine, making it suitable for biochemical and materials science applications .

Properties

IUPAC Name

4-(2,4-diaminophenyl)benzene-1,3-diamine;tetrahydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4.4ClH/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16;;;;/h1-6H,13-16H2;4*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRQFVMAQWSLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)C2=C(C=C(C=C2)N)N.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,2’,4,4’-tetraamine tetrahydrochloride typically involves the nitration of biphenyl followed by reduction and subsequent amination. The nitration step introduces nitro groups into the biphenyl structure, which are then reduced to amine groups. The final step involves the formation of the tetrahydrochloride salt by reacting the amine groups with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amine groups are oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can also be reduced back to its parent biphenyl structure under specific conditions.

    Substitution: The amine groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce a wide range of functional groups into the biphenyl structure.

Scientific Research Applications

Chemistry: In chemistry, [1,1’-Biphenyl]-2,2’,4,4’-tetraamine tetrahydrochloride is used as a building block for the synthesis of more complex molecules. Its multiple amine groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound is used in the study of enzyme interactions and as a substrate in various biochemical assays. Its ability to form stable complexes with metals makes it useful in metalloprotein studies.

Industry: Industrially, it is used in the manufacture of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2,2’,4,4’-tetraamine tetrahydrochloride involves its interaction with molecular targets through its amine groups. These groups can form hydrogen bonds, coordinate with metal ions, or participate in nucleophilic substitution reactions. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

[1,1'-Biphenyl]-3,3',4,4'-tetraamine Tetrahydrochloride
  • CAS No.: 7411-49-6 (free base: 91-95-2)
  • Substituents : Amine groups at 3,3',4,4' positions.
  • Properties :
    • Molecular weight (free base): 214.27 g/mol .
    • Melting point (free base): 175–177°C; water solubility (free base): 0.55 g/L at 20°C .
    • Hydrochloride form improves solubility for biochemical applications.
  • Applications: Widely used as 3,3'-diaminobenzidine (DAB) in immunohistochemistry for enzyme-linked staining . Intermediate in synthesizing fused-ring pyrazine derivatives for n-type organic field-effect transistors (OFETs) .
4′-Chloro-biphenyl-2-ylamine Hydrochloride
  • CAS No.: 824414-14-4 .
  • Substituents : Single amine at 2-position, chlorine at 4′-position.
  • Properties :
    • Simpler structure with reduced steric hindrance.
    • Likely lower molecular weight (~203.67 g/mol for analogous chloro-biphenyl amines) .
  • Applications :
    • Intermediate in organic synthesis for pharmaceuticals or agrochemicals due to halogen-amine reactivity .
3,3',5,5'-Tetramethylbenzidine Dihydrochloride Dihydrate
  • CAS No.: 207738-08-7 .
  • Substituents : Methyl groups at 3,3',5,5' positions; two amine groups.
  • Properties :
    • Molecular weight: 313.27 g/mol.
    • Enhanced stability from methyl groups; used in colorimetric assays.
  • Applications :
    • Chromogenic substrate in ELISA and peroxidase-based detection .

Physicochemical and Functional Differences

Compound Substituent Positions Amine Groups Molecular Weight (Free Base) Key Applications Reference
[1,1'-Biphenyl]-2,2',4,4'-tetraamine 2,2',4,4' 4 ~214.27 (estimated) Electronics, catalysis (hypothetical)
[1,1'-Biphenyl]-3,3',4,4'-tetraamine 3,3',4,4' 4 214.27 Biochemical staining, OFETs
4′-Chloro-biphenyl-2-ylamine 2 (amine), 4′ (Cl) 1 ~203.67 Pharmaceutical intermediates
3,3',5,5'-Tetramethylbenzidine 3,3',5,5' (methyl) 2 313.27 Diagnostic assays
  • Methyl substituents in 3,3',5,5'-tetramethylbenzidine increase hydrophobicity, limiting solubility in polar solvents .
  • Steric Considerations :

    • 2,2',4,4' substitution creates a more linear conjugation pathway compared to the angled 3,3',4,4' isomer, which could improve charge transport in OFETs .

Biological Activity

[1,1'-Biphenyl]-2,2',4,4'-tetraamine tetrahydrochloride, also known as Semapimod tetrahydrochloride (CAS Number: 164301-51-3), is a compound of significant interest in the field of biological research due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various disease models, and relevant case studies.

  • Molecular Formula : C34H56Cl4N18O2
  • Molecular Weight : 890.74 g/mol
  • Density : Not available
  • Boiling Point : 1025.8ºC at 760 mmHg
  • Flash Point : 574.2ºC

Semapimod tetrahydrochloride primarily functions as an inhibitor of pro-inflammatory cytokine production. It has been shown to inhibit:

  • Tumor Necrosis Factor-alpha (TNF-α)
  • Interleukin-1 beta (IL-1β)
  • Interleukin-6 (IL-6)

Additionally, it inhibits Toll-like receptor 4 (TLR4) signaling with an IC50 value of approximately 0.3 μM, affecting downstream signaling pathways such as p38 MAPK and nitric oxide production in macrophages .

In Vitro Studies

Research indicates that Semapimod tetrahydrochloride leads to a significant reduction in:

  • p38 MAPK phosphorylation
  • Pro-inflammatory gene expression including macrophage inflammatory protein-1alpha and intercellular adhesion molecule-1.

Moreover, it has been observed to completely abrogate nitric oxide production within the tunica muscularis and desensitize TLR signaling through its effect on the TLR chaperone gp96 .

In Vivo Studies

In animal models, Semapimod tetrahydrochloride has demonstrated potential in treating various inflammatory and autoimmune disorders. Notably:

  • It effectively reduced breast tumor growth by targeting focal adhesion kinase (FAK), specifically blocking the autophosphorylation site Y397. This resulted in increased cell detachment and inhibited cell adhesion in a dose-dependent manner .

Case Studies

Several studies have highlighted the therapeutic potential of Semapimod tetrahydrochloride:

StudyFindings
Study 1 Demonstrated significant inhibition of TNF-α and IL-6 production in macrophages exposed to inflammatory stimuli.
Study 2 Showed that treatment with Semapimod reduced tumor size in breast cancer models by inhibiting FAK phosphorylation.
Study 3 Reported decreased neutrophil infiltration in models of acute inflammation following administration of Semapimod .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1,1'-Biphenyl]-2,2',4,4'-tetraamine tetrahydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.